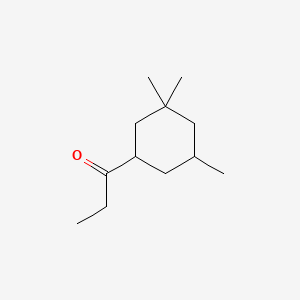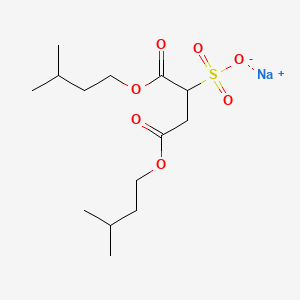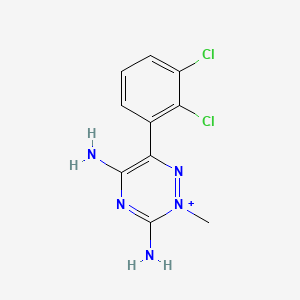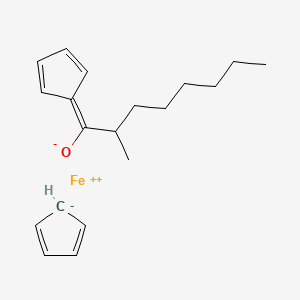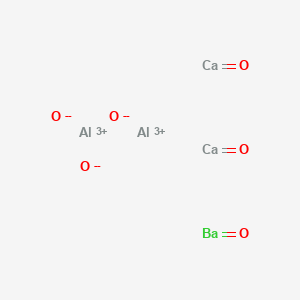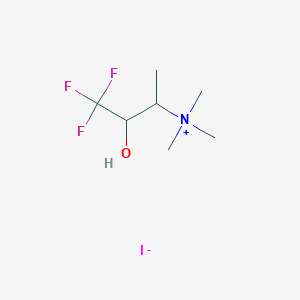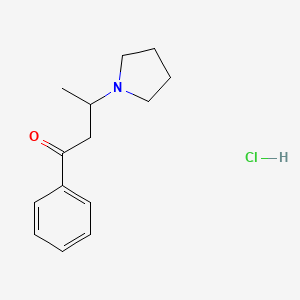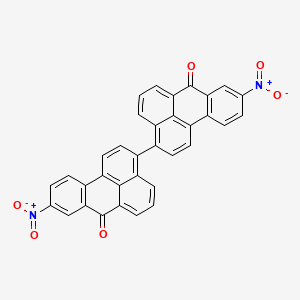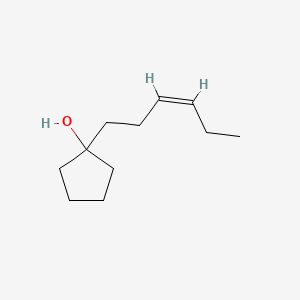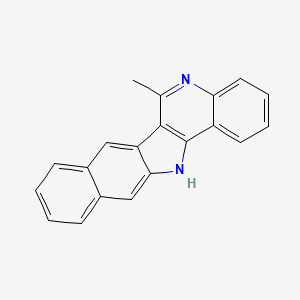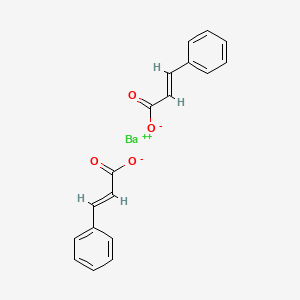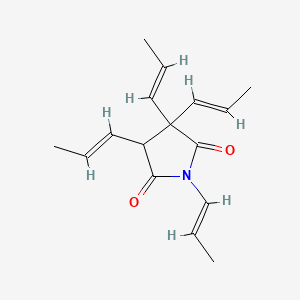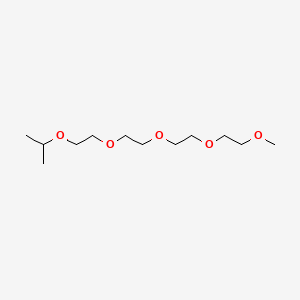
15-Methyl-2,5,8,11,14-pentaoxahexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Methyl-2,5,8,11,14-pentaoxahexadecane is an organic compound with the molecular formula C12H26O5. It is characterized by the presence of multiple ether linkages, which contribute to its unique chemical properties. This compound is also known for its high solubility in water and organic solvents, making it a versatile intermediate in various chemical processes .
Preparation Methods
The synthesis of 15-Methyl-2,5,8,11,14-pentaoxahexadecane involves several steps. One common method is the epoxidation of carbonyl compounds, followed by ring-opening reactions to introduce the ether linkages . The reaction conditions typically require the use of strong bases and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
15-Methyl-2,5,8,11,14-pentaoxahexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
15-Methyl-2,5,8,11,14-pentaoxahexadecane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers, surfactants, and lubricants.
Biology: This compound can be utilized in the preparation of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of drug delivery systems and other therapeutic agents.
Mechanism of Action
The mechanism of action of 15-Methyl-2,5,8,11,14-pentaoxahexadecane involves its interaction with various molecular targets. The ether linkages in the compound allow it to form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
15-Methyl-2,5,8,11,14-pentaoxahexadecane can be compared with other similar compounds, such as:
2,5,8,11,14-Pentaoxahexadecan-16-oic acid: This compound has similar ether linkages but contains a carboxylic acid group, which imparts different chemical properties and reactivity.
2,5,8,11,14-Pentaoxahexadecan-16-ol: This compound has a hydroxyl group instead of a methyl group, affecting its solubility and reactivity.
3,6,9,12,15-Pentaoxahexadecane-1-thiol: This compound contains a thiol group, which can participate in different types of chemical reactions compared to the ether linkages in this compound.
The uniqueness of this compound lies in its specific arrangement of ether linkages and the presence of a methyl group, which influence its chemical behavior and applications.
Properties
CAS No. |
63095-28-3 |
|---|---|
Molecular Formula |
C12H26O5 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propane |
InChI |
InChI=1S/C12H26O5/c1-12(2)17-11-10-16-9-8-15-7-6-14-5-4-13-3/h12H,4-11H2,1-3H3 |
InChI Key |
ZZFNGRIOLQBARJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


